molecular formula C13H13N3O2S B187104 2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide CAS No. 63224-31-7

2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide

Cat. No. B187104
CAS RN: 63224-31-7
M. Wt: 275.33 g/mol
InChI Key: ZNESDGIEXZIHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide, also known as Furfurylthiosemicarbazide (FFTSC), is a compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in fields such as medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of FFTSC is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. Studies have shown that FFTSC can inhibit the activity of acetylcholinesterase, as well as the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. FFTSC has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

FFTSC has been shown to have a number of biochemical and physiological effects. Studies have shown that FFTSC can reduce inflammation by inhibiting the activity of cyclooxygenase-2. It has also been shown to have anti-microbial properties, as it can inhibit the growth of various bacteria and fungi. In addition, FFTSC has been shown to have anti-tumor properties, as it can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using FFTSC in lab experiments is that it is relatively easy to synthesize and purify. In addition, FFTSC has been shown to have a number of potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using FFTSC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of future directions for research on FFTSC. One area of focus could be on further elucidating its mechanism of action, which would help to better understand its effects in different experimental settings. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, research could be conducted to develop more efficient synthesis methods for FFTSC, which would make it more accessible for use in various scientific research applications.

Synthesis Methods

FFTSC can be synthesized through a multi-step process that involves the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with benzyl chloride. The final product is obtained through the reaction of this intermediate with 2-furancarboxylic acid. This synthesis method has been optimized to yield high purity FFTSC with good yields.

Scientific Research Applications

FFTSC has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that FFTSC has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. In addition, FFTSC has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.

properties

CAS RN

63224-31-7

Product Name

2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

1-benzyl-3-(furan-2-carbonylamino)thiourea

InChI

InChI=1S/C13H13N3O2S/c17-12(11-7-4-8-18-11)15-16-13(19)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,19)

InChI Key

ZNESDGIEXZIHAU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN=C(NNC(=O)C2=CC=CO2)S

SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2

Other CAS RN

63224-31-7

Origin of Product

United States

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